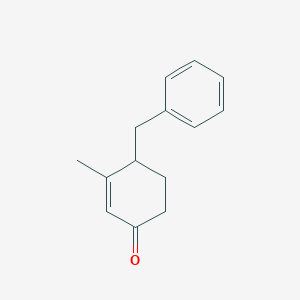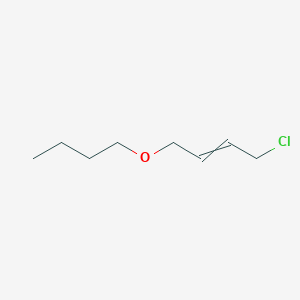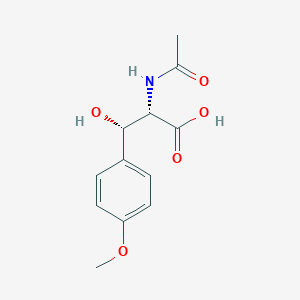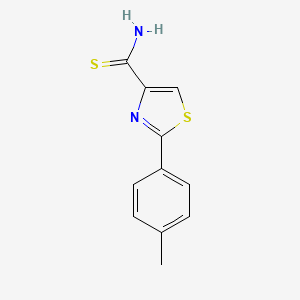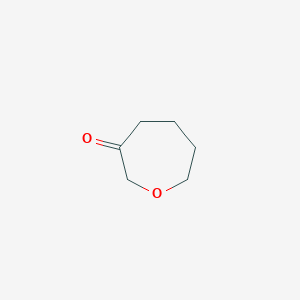
Oxepan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxepan-3-one is a seven-membered cyclic ether with a ketone functional group. It is a versatile compound used in various chemical syntheses and has garnered interest due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxepan-3-one can be synthesized through several methods. One common approach involves the reaction of an optically active iodo epoxide with the dianion of methyl acetoacetate, followed by rhodium (II) acetate-catalyzed cyclization of a suitably substituted hydroxy diazo-keto ester . Another method includes the preparation from lactones, emphasizing carbon-carbon bond-forming reactions at the anomeric position of the cyclic ethers .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxepan-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the ketone group to form alcohols.
Substitution: Nucleophilic substitution reactions at the anomeric position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various substituted oxepanes and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxepan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which oxepan-3-one exerts its effects involves its reactivity as a cyclic ether with a ketone group. This reactivity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to oxepan-3-one include:
Oxetan-3-one: A four-membered cyclic ether with a ketone group.
Oxepin: A seven-membered ring with three double bonds and an oxygen atom
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct reactivity and stability compared to smaller or larger ring systems. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
130722-42-8 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
oxepan-3-one |
InChI |
InChI=1S/C6H10O2/c7-6-3-1-2-4-8-5-6/h1-5H2 |
InChI Key |
YUIJSWMGTIISBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


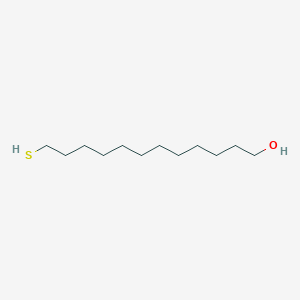
![1-{[1-(Hexyloxy)propan-2-YL]oxy}hexane](/img/structure/B14268862.png)
![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
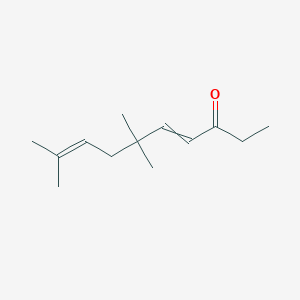
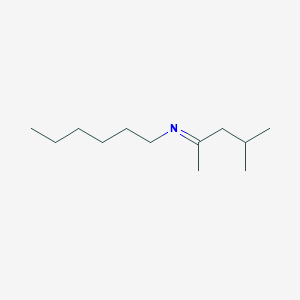
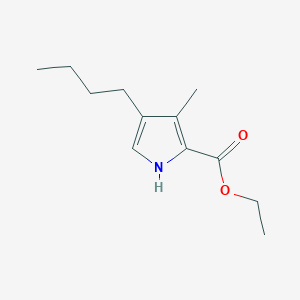
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
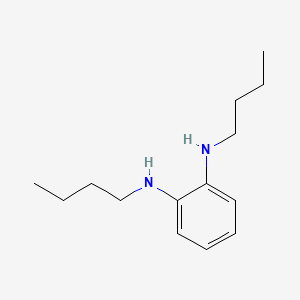
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
